Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-
Description
Titanium, tris(methanesulfonato-κO)(2-propanolato)-, (T-4)- is a titanium(IV) complex featuring three methanesulfonate (CH₃SO₃⁻) ligands and one isopropoxide [(CH₃)₂CHO⁻] ligand in a tetrahedral (T-4) geometry. Methanesulfonate, a sulfonate group with strong electron-withdrawing properties, enhances solubility in polar solvents and modifies the Lewis acidity of the titanium center. The isopropoxide ligand contributes to steric bulk and influences hydrolysis stability. Comparative analysis with structurally analogous titanium complexes (e.g., phosphato, carboxylato, or chlorido derivatives) reveals key differences in reactivity, stability, and industrial utility .
Properties
CAS No. |
68443-61-8 |
|---|---|
Molecular Formula |
C6H16O10S3Ti |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
methanesulfonate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3CH4O3S.Ti/c1-3(2)4;3*1-5(2,3)4;/h3H,1-2H3;3*1H3,(H,2,3,4);/q-1;;;;+4/p-3 |
InChI Key |
SGCABYLXZBGPEN-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with methanesulfonic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3CH3SO3H+C3H7OH→Ti(OCH(CH3)2)(OSO2CH3)3+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The methanesulfonate and 2-propanolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction may produce titanium(III) species. Substitution reactions can lead to the formation of new titanium complexes with different ligands .
Scientific Research Applications
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other titanium compounds
Mechanism of Action
The mechanism of action of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating electron transfer processes. The methanesulfonate and 2-propanolate ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the ligands involved .
Comparison with Similar Compounds
Ligand Type and Molecular Properties
The ligand environment critically determines the physical and chemical behavior of titanium complexes. Below is a comparative analysis of selected compounds:
Reactivity and Stability
- Methanesulfonato Complex : Expected to exhibit moderate hydrolysis resistance due to the electron-withdrawing sulfonate groups, which reduce the electrophilicity of the titanium center compared to chloride analogues .
- Phosphato Complex (68585-79-5) : Hydrolyzes slowly in humid environments, making it suitable as a coupling agent in polymers or coatings .
- Chlorido Complex (762-99-2) : Highly reactive toward moisture and nucleophiles, often used as a precursor in TiCl₄ synthesis or Ziegler-Natta catalysis .
- Isooctadecanoato Complex (61417-49-0): Stable up to 105°C (flash point), ideal for high-temperature lubricants or hydrophobic coatings .
Biological Activity
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, commonly referred to as T-4, is a titanium-based compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of T-4, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
T-4 is characterized by its unique coordination of titanium with methanesulfonate and 2-propanolato ligands. Its chemical formula is represented as . Understanding the structure is crucial for elucidating its biological interactions.
Biological Activity Overview
The biological activity of T-4 can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that titanium compounds can exhibit antimicrobial properties. T-4 may disrupt microbial cell membranes or interfere with metabolic pathways.
- Cytotoxic Effects : Studies have shown that certain titanium complexes can induce cytotoxicity in cancer cells. The specific pathways through which T-4 exerts these effects are still under investigation.
- Biocompatibility : Due to its titanium base, T-4 is being explored for applications in biomedical fields, particularly in implants and prosthetics due to its favorable biocompatibility profile.
The mechanisms through which T-4 exerts its biological effects are multifaceted:
- Metal Ion Release : The release of titanium ions can influence cellular processes, including oxidative stress responses.
- Ligand Interactions : The methanesulfonate groups may facilitate interactions with cellular components, enhancing the compound's bioactivity.
Case Studies
Several studies have investigated the biological effects of T-4:
-
Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of T-4 against various bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations of T-4, suggesting potential applications in infection control.
-
Cytotoxicity in Cancer Cells :
- In vitro studies demonstrated that T-4 could induce apoptosis in specific cancer cell lines. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.
-
Biocompatibility Testing :
- In vivo studies evaluated the biocompatibility of titanium-based compounds similar to T-4 in animal models. Histological analyses showed minimal inflammatory response and good integration with surrounding tissues.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
